Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
Overview
Description
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine is an organophosphorus compound with the molecular formula C27H45P. It is a white to almost white crystalline powder that is used primarily as a ligand in various catalytic processes . The compound is known for its steric bulk and electron-donating properties, which make it valuable in homogeneous catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine can be synthesized through the reaction of 2,4,6-triisopropylphenylmagnesium bromide with dicyclohexylphosphine chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally involves similar steps as the laboratory preparation but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical reagents include metal halides and other electrophiles.
Major Products
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The major products are metal-phosphine complexes, which are often used as catalysts in various organic reactions.
Scientific Research Applications
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine is widely used in scientific research, particularly in the field of catalysis. Its applications include:
Chemistry: Used as a ligand in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals through catalytic processes.
Industry: Applied in the production of fine chemicals and polymers.
Mechanism of Action
The compound acts primarily as a ligand, coordinating to metal centers in catalytic cycles. Its bulky structure and electron-donating properties enhance the reactivity and selectivity of the metal center, facilitating various catalytic transformations . The molecular targets are typically transition metals, and the pathways involve the formation and cleavage of metal-ligand bonds .
Comparison with Similar Compounds
Similar Compounds
- Dicyclohexyl(2,4,6-trimethylphenyl)phosphine
- Dicyclohexyl(2,4,6-triethylphenyl)phosphine
- Dicyclohexyl(2,4,6-triisopropylbiphenyl)phosphine
Uniqueness
Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine is unique due to its large steric bulk and strong electron-donating ability, which make it particularly effective in enhancing the reactivity and selectivity of metal catalysts. This distinguishes it from other similar compounds that may not offer the same level of steric protection or electronic influence .
Properties
IUPAC Name |
dicyclohexyl-[2,4,6-tri(propan-2-yl)phenyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45P/c1-19(2)22-17-25(20(3)4)27(26(18-22)21(5)6)28(23-13-9-7-10-14-23)24-15-11-8-12-16-24/h17-21,23-24H,7-16H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSPXGRQYHLKLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)P(C2CCCCC2)C3CCCCC3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90430933 | |
Record name | Dicyclohexyl[2,4,6-tri(propan-2-yl)phenyl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303111-96-8 | |
Record name | Dicyclohexyl[2,4,6-tri(propan-2-yl)phenyl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90430933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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